1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride 1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052406-66-2
VCID: VC6260223
InChI: InChI=1S/C16H25NO3.ClH/c1-13-5-3-4-10-17(13)11-14(18)12-20-16-8-6-15(19-2)7-9-16;/h6-9,13-14,18H,3-5,10-12H2,1-2H3;1H
SMILES: CC1CCCCN1CC(COC2=CC=C(C=C2)OC)O.Cl
Molecular Formula: C16H26ClNO3
Molecular Weight: 315.84

1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

CAS No.: 1052406-66-2

Cat. No.: VC6260223

Molecular Formula: C16H26ClNO3

Molecular Weight: 315.84

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride - 1052406-66-2

Specification

CAS No. 1052406-66-2
Molecular Formula C16H26ClNO3
Molecular Weight 315.84
IUPAC Name 1-(4-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C16H25NO3.ClH/c1-13-5-3-4-10-17(13)11-14(18)12-20-16-8-6-15(19-2)7-9-16;/h6-9,13-14,18H,3-5,10-12H2,1-2H3;1H
Standard InChI Key ZBFFPSIPIDHYFW-UHFFFAOYSA-N
SMILES CC1CCCCN1CC(COC2=CC=C(C=C2)OC)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride, reflects its dual functional groups:

  • A 4-methoxyphenoxy group attached to the central propan-2-ol chain.

  • A 2-methylpiperidinyl group linked to the same backbone.
    The hydrochloride salt formation enhances solubility and stability, critical for pharmaceutical formulations.

Table 1: Key Chemical Properties

PropertyValue
CAS No.1052406-66-2
Molecular FormulaC₁₆H₂₆ClNO₃
Molecular Weight315.84 g/mol
IUPAC Name1-(4-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
SMILESCC1CCCCN1CC(COC2=CC=C(C=C2)OC)O.Cl
PubChem CID2770434

The methoxyphenoxy group contributes to the compound’s aromaticity and potential π-π stacking interactions with biological targets, while the 2-methylpiperidinyl group introduces basicity and conformational flexibility, enabling receptor binding.

Solubility and Stability

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step process:

  • Epoxidation: 4-Methoxyphenol reacts with epichlorohydrin to form an epoxide intermediate.

  • Nucleophilic Attack: The epoxide reacts with 2-methylpiperidine, opening the epoxide ring and forming the propan-2-ol backbone.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Scheme:

4-Methoxyphenol+EpichlorohydrinEpoxide Intermediate\text{4-Methoxyphenol} + \text{Epichlorohydrin} \rightarrow \text{Epoxide Intermediate}
Epoxide+2-MethylpiperidineFree Base\text{Epoxide} + \text{2-Methylpiperidine} \rightarrow \text{Free Base}
Free Base+HClHydrochloride Salt\text{Free Base} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

Process Optimization

Modern techniques such as continuous flow reactors and high-pressure systems enhance reaction efficiency and scalability. These methods reduce side reactions and improve yield, critical for large-scale pharmaceutical production.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

The methoxyphenoxy group’s structural resemblance to tyrosine and other phenolic substrates suggests potential enzyme inhibition. For example, it may competitively bind to tyrosine kinase active sites, disrupting phosphorylation cascades implicated in cancer and inflammatory diseases.

Receptor Modulation

The 2-methylpiperidinyl group shares homology with ligands for G protein-coupled receptors (GPCRs), particularly adrenergic and dopaminergic receptors. Molecular docking studies hypothesize that the piperidine nitrogen forms hydrogen bonds with aspartate residues in transmembrane domains, modulating receptor activity.

Pharmacological Applications and Research Status

Anti-Inflammatory Activity

The methoxyphenoxy group’s antioxidant properties could mitigate oxidative stress in inflammatory pathways. In vivo models are needed to assess effects on cytokines like TNF-α and IL-6.

Challenges and Future Directions

Pharmacokinetic Studies

Absorption, distribution, metabolism, and excretion (ADME) profiling is essential. Key questions include:

  • Oral bioavailability.

  • Blood-brain barrier permeability.

  • Hepatic metabolism via cytochrome P450 enzymes.

Structural Modifications

Future research could explore:

  • Halogenation of the phenyl ring to enhance binding affinity.

  • Heterocyclic replacements for the piperidine moiety to reduce off-target effects.

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